Copper(II) ionophore I

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Copper(II) ionophore I is synthesized through the reaction of o-xylylenediamine with N,N-diisobutyldithiocarbamate. The reaction typically involves the following steps:

Formation of N,N-diisobutyldithiocarbamate: This is achieved by reacting diisobutylamine with carbon disulfide in the presence of a base.

Condensation Reaction: The resulting N,N-diisobutyldithiocarbamate is then reacted with o-xylylenediamine to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

化学反応の分析

Types of Reactions: Copper(II) ionophore I primarily undergoes complexation reactions with copper(II) ions. These reactions are characterized by the formation of stable complexes between the ionophore and copper(II) ions.

Common Reagents and Conditions:

Reagents: Copper(II) salts such as copper(II) sulfate or copper(II) chloride.

Conditions: The reactions are typically carried out in aqueous or organic solvents under mild conditions.

Major Products: The major product of these reactions is the copper(II) ionophore complex, which is used in various analytical applications, particularly in ion-selective electrodes .

科学的研究の応用

Copper(II) ionophore I has a wide range of applications in scientific research:

作用機序

The mechanism of action of Copper(II) ionophore I involves the selective binding and transport of copper(II) ions across membranes. The ionophore forms a stable complex with copper(II) ions, facilitating their movement through lipid membranes. This property is particularly useful in the development of ion-selective electrodes and in studies of copper transport in biological systems .

類似化合物との比較

- Lead ionophore IV

- Cadmium ionophore I

- Calcium ionophore II

- Nitrate ionophore VI

- Magnesium ionophore I

Comparison: Copper(II) ionophore I is unique in its high selectivity for copper(II) ions compared to other ionophores. While other ionophores may selectively bind different metal ions, this compound is specifically designed for copper(II) ions, making it highly effective in applications requiring precise detection and quantification of copper(II) ions .

生物活性

Copper(II) ionophore I, a member of the class of compounds known as copper ionophores, has garnered significant attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Copper ionophores facilitate the transport of copper ions across cellular membranes, impacting various biological processes. The primary mechanisms through which this compound exerts its effects include:

- Induction of Cuproptosis : Copper ionophores can induce a unique form of cell death known as cuproptosis, which is characterized by the accumulation of copper ions leading to mitochondrial dysfunction and oxidative stress. This mechanism has been particularly noted in cancer cells, where selective targeting can reduce tumor viability without affecting normal cells .

- Antimicrobial Activity : Studies have shown that Copper(II) ionophores exhibit broad-spectrum antimicrobial activity against gram-positive bacteria. This is attributed to their ability to disrupt metal homeostasis within microbial cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- Cytotoxicity in Cancer Cells : The cytotoxic effects of Copper(II) ionophores are enhanced in the presence of copper ions. They have been shown to selectively induce apoptosis in various cancer cell lines by targeting specific proteins involved in cell survival, such as XIAP (X-linked inhibitor of apoptosis protein) .

Antimicrobial Activity

A study investigating the antimicrobial properties of Copper(II) ionophores demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The researchers found that these compounds significantly inhibited bacterial growth at low concentrations, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

Anticancer Properties

In a clinical trial involving patients with prostate cancer, treatment with Copper(II) ionophores resulted in a marked reduction in tumor size and a decrease in plasma levels of Aβ42, a biomarker associated with neurodegenerative diseases. This indicates a dual role for these compounds in both cancer therapy and neuroprotection .

Table 1: Summary of Biological Activities

Table 2: Case Study Outcomes

特性

IUPAC Name |

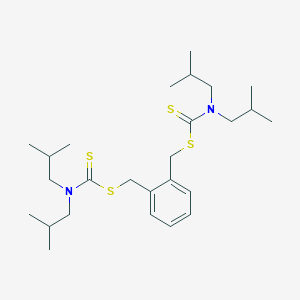

[2-[bis(2-methylpropyl)carbamothioylsulfanylmethyl]phenyl]methyl N,N-bis(2-methylpropyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2S4/c1-19(2)13-27(14-20(3)4)25(29)31-17-23-11-9-10-12-24(23)18-32-26(30)28(15-21(5)6)16-22(7)8/h9-12,19-22H,13-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEGUDLMKJATMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)SCC1=CC=CC=C1CSC(=S)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409087 | |

| Record name | Copper(II) ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125769-67-7 | |

| Record name | Copper(II) ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。